5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene
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Overview
Description
5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene is an organosulfur compound with the molecular formula C7H8BrClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of bromine, chlorine, and a dimethoxymethyl group attached to the thiophene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene typically involves the halogenation of a thiophene derivative followed by the introduction of the dimethoxymethyl group. One common method includes:
Halogenation: Starting with 2-thiophenecarboxaldehyde, bromination and chlorination are carried out using bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the thiophene ring.
Dimethoxymethylation: The resulting halogenated thiophene is then treated with dimethoxymethane in the presence of an acid catalyst to introduce the dimethoxymethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Dihydrothiophenes.
Coupling Products: Aryl or alkyl-substituted thiophenes.
Scientific Research Applications
5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene depends on its specific application and the context in which it is used. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effects of the dimethoxymethyl group. These substituents can modulate the electron density on the thiophene ring, affecting its reactivity towards nucleophiles and electrophiles.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorothiophene: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.
3-Bromo-2-chlorothiophene: Similar structure but different substitution pattern, leading to different reactivity.
2,5-Dibromothiophene: Contains two bromine atoms, which can lead to different reactivity and applications.
Uniqueness
5-Bromo-3-chloro-2-(dimethoxymethyl)thiophene is unique due to the presence of both bromine and chlorine atoms along with the dimethoxymethyl group. This combination of substituents provides a unique electronic environment and reactivity profile, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-3-chloro-2-(dimethoxymethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClO2S/c1-10-7(11-2)6-4(9)3-5(8)12-6/h3,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZPGEGKESETJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C(S1)Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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